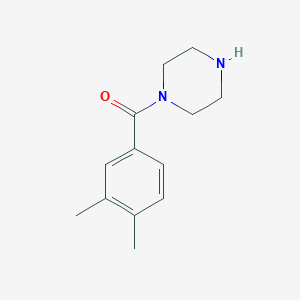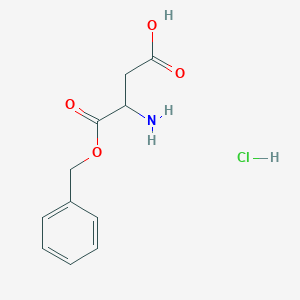
(2',4'-Dichloro-3-fluoro-biphenyl-2-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol is a chemical compound characterized by the presence of two chlorine atoms, one fluorine atom, and a methanol group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the biphenyl ring.
Methanol Addition: The final step involves the addition of a methanol group to the biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methanol addition reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the halogen substituents or the methanol group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated biphenyls or alcohols.
Substitution: Formation of biphenyl derivatives with new functional groups.
Applications De Recherche Scientifique
(2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methanol group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid
- (2’,4’-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile
Propriétés
Formule moléculaire |
C13H9Cl2FO |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
[2-(2,4-dichlorophenyl)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-8-4-5-10(12(15)6-8)9-2-1-3-13(16)11(9)7-17/h1-6,17H,7H2 |
Clé InChI |
FMGRMEGOQVZMQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CO)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)



![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)



![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
